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molecular formula C15H19NO4 B2831791 2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-3-yl}acetic acid CAS No. 1321843-22-4

2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-3-yl}acetic acid

Cat. No. B2831791
M. Wt: 277.32
InChI Key: PPVKBEWRGPFIIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07544685B2

Procedure details

Methyl (RS)-(1-tert-Butoxycarbonyl-2,3-dihydro-1H-indol-3-yl)acetic acid (50 g, 0.17 mol) was mixed with Candida Antarctica Lipase (CAL, SP-435, Novo Nordisk, Denmark) (2.5 g) and subsequently added 0.1 M phosphate buffer (pH=7.0) (3 L) under vigorous stirring. The resulting mixture was stirred vigorously at 25° C. for 120 h, and the pH was maintained at 7 by the addition of 0.5 N NaOH. After addition of about 0.45 equivalent of base, filtering off the enzyme stopped the reaction. The enzyme was washed with diethyl ether (1 L), and the pH of the aqueous phase was adjusted to 8. The aqueous phase was extracted with diethyl ether (2×1 L), and the combined organic extracts were dried (MgSO4) and concentrated in vacuo to give crude methyl (R)-(1-tert-butoxycarbonyl-2,3-dihydro-1H-indol-3-yl)acetic acid, which was used for the synthesis of (−)-(R)-(1-tert-butoxycarbonyl-2,3-dihydro-1H-indol-3-yl)acetic acid (see below). The aqueous phase was cooled by addition of ice, and the pH adjusted to 1.5 with 37% HCl (aq). The aqueous phase was extracted with diethyl ether (3×1 L), and the combined organic extracts were dried (MgSO4) and concentrated in vacuo to give crude title compound (enantiomeric excess was about 80-85%). A number of precipitations from diisopropyl ether gave the title compound: mp 137-138° C.; enantiomeric excess 96.5%; [α]D=+12.8° (c=0.45, methanol). The chiral analysis was performed on a Ultron ES OVM 150×4.6 mm, flow 1.0 ml/min, eluent 25 mM phosphate buffer (pH≅4.6)/methanol/2-propanol/tetrahydrofuran 90/5/5/0.5, T=30° C. Enantiomeric purities expressed as enantiomeric excess (ee) were calculated from peak areas.
Name
(−)-(R)-(1-tert-butoxycarbonyl-2,3-dihydro-1H-indol-3-yl)acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C@@H:10]([CH2:17][C:18]([OH:20])=[O:19])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].Cl>>[C:1]([O:5][C:6]([N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]([CH2:17][C:18]([OH:20])=[O:19])[CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
(−)-(R)-(1-tert-butoxycarbonyl-2,3-dihydro-1H-indol-3-yl)acetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C[C@@H](C2=CC=CC=C12)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The aqueous phase was cooled by addition of ice
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with diethyl ether (3×1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give crude title compound (enantiomeric excess was about 80-85%)
CUSTOM
Type
CUSTOM
Details
A number of precipitations from diisopropyl ether

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C2=CC=CC=C12)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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